An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-fluoronicotinate is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a bulky tert-butyl ester group, impart desirable physicochemical properties to molecules, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the tert-butyl ester serves as a protecting group that can be selectively removed under specific conditions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tert-butyl 6-fluoronicotinate, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 676560-01-3 | [1] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [1] |
| Molecular Weight | 197.21 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | General observation for similar compounds |
| Boiling Point (predicted) | 269.9 ± 35.0 °C at 760 mmHg | [2] |
| Density (predicted) | 1.108 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic procedures of related compounds |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of tert-Butyl 6-fluoronicotinate. Below are the expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will be observed in the range of 163-165 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their chemical shifts influenced by the fluorine substituent.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the single fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of tert-Butyl 6-fluoronicotinate will exhibit characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-F bond will show a strong absorption in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M+) at m/z 197 is expected. A prominent fragment ion at m/z 141, corresponding to the loss of a tert-butyl group (56 Da), is also anticipated. Further fragmentation of the pyridine ring may also be observed.
Synthesis of tert-Butyl 6-fluoronicotinate
The synthesis of tert-Butyl 6-fluoronicotinate can be achieved through several routes. One common and efficient method involves a halogen exchange reaction from its bromo- or chloro-analogue.
Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl 6-fluoronicotinate.
Experimental Protocol: Halogen Exchange from tert-Butyl 6-bromonicotinate
This protocol is based on a general procedure for nucleophilic aromatic substitution on halopyridines.
Materials:
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tert-Butyl 6-bromonicotinate
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Anhydrous potassium fluoride (spray-dried)
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Anhydrous N,N-dimethylformamide (DMF)
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Phase-transfer catalyst (e.g., 18-crown-6), optional
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-bromonicotinate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
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Add anhydrous DMF to the flask to dissolve the starting material.
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If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to enhance the reaction rate.
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Heat the reaction mixture to 120-150 °C and stir vigorously.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-Butyl 6-fluoronicotinate.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the nucleophilic substitution by solvating the potassium cation, leaving the fluoride anion more reactive. Anhydrous conditions are necessary to prevent the hydrolysis of the ester and to avoid deactivation of the fluoride source. Elevated temperatures are required to overcome the activation energy of the aromatic nucleophilic substitution. A phase-transfer catalyst can be employed to further increase the solubility and reactivity of the fluoride salt.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of tert-Butyl 6-fluoronicotinate is centered around the ester functionality and the fluorinated pyridine ring. The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 6-fluoronicotinic acid, which is a versatile intermediate for amide bond formation. The fluorinated pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents at different positions.
Role as a Key Building Block in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The 6-fluoronicotinamide scaffold, derived from tert-Butyl 6-fluoronicotinate, is a common feature in many kinase inhibitors.
Caption: General synthetic route to kinase inhibitors.
Expert Insight: The fluorine atom at the 6-position of the nicotinic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Furthermore, the electronic properties of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its binding characteristics. The tert-butyl ester provides a convenient protecting group strategy, allowing for the late-stage introduction of the amide functionality, which is often essential for biological activity.
Application in the Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Fluorinated aromatic compounds are frequently incorporated into the structures of GPCR modulators to enhance their pharmacological properties. While direct examples of tert-Butyl 6-fluoronicotinate in publicly disclosed GPCR modulator synthesis are less common, its utility as a precursor to 6-fluoronicotinic acid derivatives makes it a highly relevant building block in this area as well. The 6-fluoropyridine motif can serve as a bioisosteric replacement for other aromatic rings, offering improved metabolic stability and potentially altered receptor subtype selectivity.
Safety and Handling
As a laboratory chemical, tert-Butyl 6-fluoronicotinate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, information from related compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and clothing.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 6-fluoronicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive fluorinated pyridine core and a stable, yet readily cleavable, tert-butyl ester protecting group makes it an attractive starting material for the preparation of a wide range of pharmaceutical intermediates. The insights provided in this technical guide regarding its physicochemical properties, spectroscopic characteristics, synthesis, and reactivity are intended to empower researchers and scientists in their efforts to develop novel and effective therapeutic agents.
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